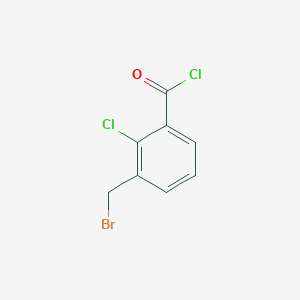![molecular formula C17H17BrN2O B12634982 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-65-2](/img/structure/B12634982.png)
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and an ethylaminoethyl group at the 6th position on the benzo[h]isoquinolin-1(2H)-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine. The reaction proceeds under controlled conditions, often requiring the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control.
化学反应分析
Types of Reactions
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Condensation Reactions: The ethylaminoethyl group can participate in condensation reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one. Reaction conditions often involve the use of solvents such as ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
Major products formed from these reactions include imines, amines, thioureas, and hydrazones. These products are often characterized by their unique spectroscopic properties, such as NMR and IR spectra, which provide insights into their structural features .
科学研究应用
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes. These processes result in changes in fluorescence or colorimetric properties, allowing the detection of specific ions or molecules .
相似化合物的比较
Similar Compounds
9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one: Similar in structure but with a methylaminoethyl group instead of an ethylaminoethyl group.
6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a methyl group at the 2nd position and a bromine atom at the 6th position.
Uniqueness
The uniqueness of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one lies in its specific substitution pattern and the presence of the ethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
919292-65-2 |
|---|---|
分子式 |
C17H17BrN2O |
分子量 |
345.2 g/mol |
IUPAC 名称 |
9-bromo-6-[2-(ethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H17BrN2O/c1-2-19-7-5-11-9-12-6-8-20-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-4,6,8-10,19H,2,5,7H2,1H3,(H,20,21) |
InChI 键 |
LSMQYPKRYBDAEI-UHFFFAOYSA-N |
规范 SMILES |
CCNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


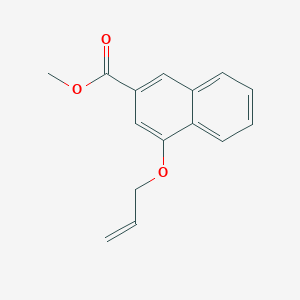
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
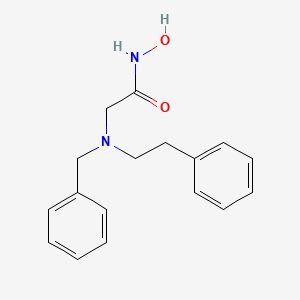
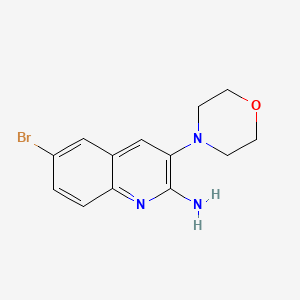
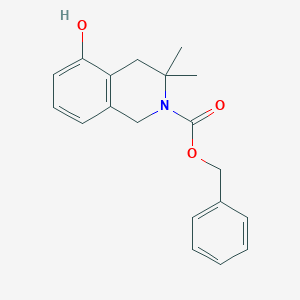
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
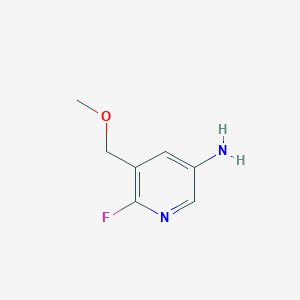
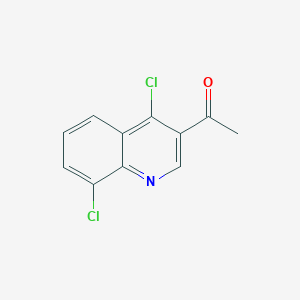
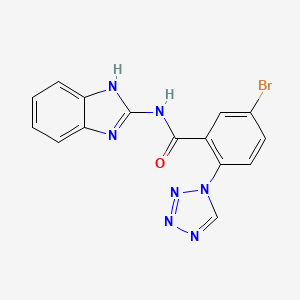
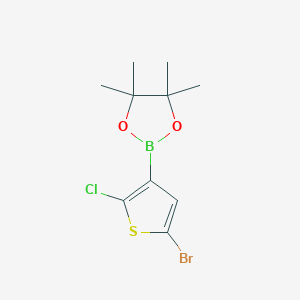
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
